molecular formula C10H19N3 B11739421 1-ethyl-N-pentyl-1H-pyrazol-4-amine

1-ethyl-N-pentyl-1H-pyrazol-4-amine

Cat. No.: B11739421
M. Wt: 181.28 g/mol
InChI Key: RKYPYRLODWUBGW-UHFFFAOYSA-N
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Description

1-ethyl-N-pentyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the first position and a pentyl group at the nitrogen atom. This compound is part of the broader class of pyrazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-ethyl-N-pentyl-1H-pyrazol-4-amine can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by alkylation reactions. One common method involves the cyclocondensation of hydrazine with a 1,3-diketone to form the pyrazole ring. The resulting pyrazole can then be alkylated at the nitrogen atom with pentyl bromide under basic conditions to yield the desired compound.

Reaction Conditions:

    Cyclocondensation: Hydrazine and 1,3-diketone are reacted in ethanol at reflux temperature.

    Alkylation: The pyrazole is treated with pentyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-pentyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives such as pyrazole N-oxides.

    Reduction: Reduced derivatives such as pyrazoline.

    Substitution: Substituted pyrazoles with various functional groups.

Scientific Research Applications

1-ethyl-N-pentyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-pentyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazol-4-amine: Similar structure but lacks the pentyl group.

    N-pentyl-1H-pyrazol-4-amine: Similar structure but lacks the ethyl group.

    1-ethyl-N-methyl-1H-pyrazol-4-amine: Similar structure with a methyl group instead of a pentyl group.

Uniqueness

1-ethyl-N-pentyl-1H-pyrazol-4-amine is unique due to the presence of both ethyl and pentyl groups, which may confer distinct physicochemical properties and biological activities compared to its analogs. This dual substitution can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

1-ethyl-N-pentylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-3-5-6-7-11-10-8-12-13(4-2)9-10/h8-9,11H,3-7H2,1-2H3

InChI Key

RKYPYRLODWUBGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CN(N=C1)CC

Origin of Product

United States

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